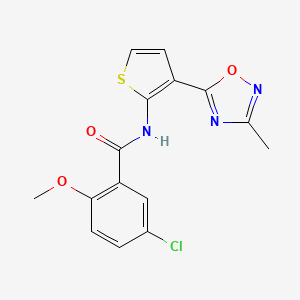

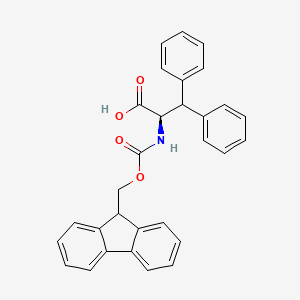

N1-(3,5-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(3,5-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as arylpiperazinyl acetamides and phenylpiperazine derivatives, which are synthesized and evaluated for their biological activity, particularly their affinity for various receptors like 5-HT6, 5-HT7, and D2 dopamine receptors , and their anticonvulsant activity . These studies provide insights into the structure-activity relationships that could be relevant for the analysis of this compound.

Synthesis Analysis

The synthesis of related compounds involves the attachment of an arylpiperazine moiety to a core structure, such as a pyrrolidine dione or a purine dione . The synthesis typically requires multiple steps, including the formation of intermediates and the final coupling of the arylpiperazine group. The exact synthesis method for this compound is not detailed in the provided papers, but similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is crucial for their interaction with biological targets. The papers indicate that the presence of certain substituents on the arylpiperazine moiety, such as chlorophenyl or benzo[d]isothiazol groups, can significantly influence the binding affinity to receptors . The molecular structure analysis would involve examining the steric and electronic properties of the substituents and how they affect the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of arylpiperazine and phenylpiperazine derivatives is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for this compound, but they do suggest that the compounds synthesized can interact with biological receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions are critical for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound would include solubility, melting point, stability, and lipophilicity. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The provided papers do not detail these properties for the specific compound but do mention the biological evaluation of similar compounds, which implies that these properties were likely considered during the development of the compounds .

Aplicaciones Científicas De Investigación

Behavioral Pharmacology and CNS Disorders

Research on similar compounds, such as AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, suggests potential applications in treating anxiety and affective disorders. These compounds have demonstrated anxiolytic and antidepressant efficacy in various animal models, indicating a utility for antagonists in this category for both anxiety and depressive disorders (Hudzik et al., 2003).

Versatility in Medicinal Chemistry

The N-phenylpiperazine subunit, closely related to the chemical structure of interest, is highlighted for its versatility in medicinal chemistry, particularly in the treatment of CNS disorders. These derivatives have reached late-stage clinical trials, underscoring the "druglikeness" of this scaffold and suggesting a broad potential application spectrum for compounds incorporating this moiety (Maia, Tesch, & Fraga, 2012).

DNA Binding and Cellular Protection

Compounds like Hoechst 33258, which share structural similarities with the compound of interest, particularly in the incorporation of N-methylpiperazine, are known to bind strongly to the minor groove of double-stranded B-DNA. This indicates potential applications in cellular biology, including as fluorescent DNA stains for chromosome and nuclear staining, and suggests roles in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Antituberculosis Activity

Organotin complexes, incorporating structural elements similar to those in the compound of interest, have shown significant antituberculosis activity. This suggests that compounds with similar structural features may have potential applications in developing new antituberculosis agents, highlighting the importance of structural diversity and the ligand environment in determining biological activity (Iqbal, Ali, & Shahzadi, 2015).

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-11-8-12(2)10-13(9-11)16-14(20)15(21)17-19-6-4-18(3)5-7-19/h8-10H,4-7H2,1-3H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBBZDIHRVZNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NN2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2510941.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2510945.png)

![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2510947.png)

![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2510950.png)

![Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2510953.png)